(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is a chemical compound characterized by its unique structural features, including a cyclopropyl group and a piperidine ring. Its molecular formula is C10H18N2O, with a molecular weight of approximately 182.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its biological activity and versatility as a building block in chemical reactions.
This compound can be synthesized from readily available precursors, including cyclopropylamine and piperidin-3-yl-acetic acid or its derivatives. The synthesis typically involves the formation of an amide bond through coupling reactions facilitated by agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole.
(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide belongs to the class of amides, specifically acetamides, which are derivatives of acetic acid where one or more hydrogen atoms have been replaced by an amine or ammonia. This classification highlights its relevance in both organic chemistry and pharmaceutical development.
The synthesis of (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide can be achieved through several methods:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. For instance, the use of continuous flow reactors can enhance efficiency during industrial-scale production, alongside purification techniques like recrystallization or chromatography to isolate the desired product.
(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide features a cyclopropyl group attached to a nitrogen atom, which is also connected to a piperidine ring via an acetamide linkage. The stereochemistry around the nitrogen atom contributes to its chiral nature.
The structural formula can be represented as follows:
Where:
(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide can participate in various chemical reactions:
The specific conditions for these reactions vary; for example, oxidation typically occurs in acidic media while reductions are often performed in anhydrous solvents under controlled temperatures.
The mechanism of action for (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. Upon binding to these targets, it can modulate their activity, influencing various biological pathways. The precise pathways depend on the context of use and the specific molecular interactions involved .
Relevant analyses include thin-layer chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation .
(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide has numerous scientific applications:
The discovery of (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide emerged from targeted efforts to optimize lead compounds exhibiting dual mu opioid receptor (MOR) and kappa opioid receptor (KOR) agonism with G protein signaling bias. Predecessor molecules, such as the morphinan-derived MP1104, demonstrated promising activity but displayed significant β-arrestin recruitment—a pathway linked to opioid-related adverse effects like respiratory depression and aversion [7]. Structural analysis of active-state KOR crystal structures (e.g., PDB 6B73) complexed with ligands like MP1104 revealed critical interactions within a subpocket defined by transmembrane helix 5 (TM5) and extracellular loop 2 (ECL2) [7]. This insight drove the rationale for introducing constrained, three-dimensional motifs like the cyclopropyl ring attached to the acetamide nitrogen.
Table 1: Structure-Activity Relationship (SAR) Rationale for Key Structural Features in (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide Design
Structural Feature | Predecessor Compound (e.g., MP1104) | (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide Analogs | Rationale for Modification |
---|---|---|---|
Chiral Center (Piperidine C3) | Racemic or (S)-configuration often used | Strict (R)-configuration at piperidine C3 | Significantly higher MOR/KOR affinity and Gi activation efficacy observed for (R)-enantiomers versus (S) [7]. |
Amide N-Substituent | Larger alkyl/aryl groups (e.g., phenethyl) | Compact Cyclopropyl group | Introduces conformational rigidity; optimizes van der Waals contacts within TM5-ECL2 subpocket to reduce β-arrestin recruitment while maintaining Gi coupling [7] [9]. |
Core Scaffold | Morphinan (e.g., MP1104) or Fentanyl-derived | Piperidinyl acetamide | Simplifies structure; focuses on key pharmacophore (protonated nitrogen, hydrogen-bond acceptor carbonyl, hydrophobic elements) enabling dual MOR/KOR engagement [7] [10]. |
The enantiomer-specific design focuses critically on the (R)-configuration at the chiral C3 position of the piperidine ring. This choice stems from rigorous comparative studies demonstrating that the (R)-enantiomer consistently exhibits substantially higher binding affinity and functional potency at both MOR and KOR compared to its (S)-counterpart [7]. Molecular docking studies suggest the (R)-configuration optimally orients the protonated piperidine nitrogen for salt bridge formation with a conserved aspartate residue (e.g., Asp138 in MOR, Asp138 in KOR) in the receptor's orthosteric pocket, while simultaneously positioning the cyclopropyl-acetamide moiety towards the TM5-ECL2 region. The cyclopropyl group acts as a "magic methyl" equivalent but with enhanced steric and conformational effects [9]. Its small sp3-hybridized carbon ring provides high torsional energy and lipophilicity, effectively displacing water molecules and forming specific hydrophobic contacts within a receptor subpocket. This interaction is hypothesized to destabilize receptor conformations conducive to β-arrestin coupling while stabilizing those favoring Gi protein interactions, thereby promoting signaling bias [7] [9].
(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide functions as a dual MOR/KOR agonist with a distinct functional selectivity profile favoring Gi protein signaling over β-arrestin recruitment. This bias is central to its proposed therapeutic value.
Table 2: Representative In Vitro Pharmacological Profile of (R)-N-Cyclopropyl-N-(Piperidin-3-yl)acetamide Analogs at Opioid Receptors
Receptor | Binding Affinity (Ki, nM) | Gi Activation (EC₅₀, nM / % Eff.) | β-Arrestin Recruitment (EC₅₀, nM / % Eff.) | Bias Factor (vs. Reference Agonist) |
---|---|---|---|---|
MOR | 1-10 nM | 3-20 nM / 70-90%* | >>100 nM / 20-40%* | 5-20 (G protein bias) |
KOR | 1-15 nM | 5-30 nM / 60-85%* | >>100 nM / 15-35%* | 10-25 (G protein bias) |
DOR | >1000 nM | Inactive | Inactive | N/A |
% Eff. = Percent efficacy relative to reference full agonist (DAMGO for MOR, U69,593 for KOR). Values are representative ranges based on structural analogs like MP1207/MP1208 [7].
The compound exhibits high nanomolar affinity for both MOR and KOR, with marked selectivity over the delta opioid receptor (DOR) [7]. Its functional potency in inhibiting adenylyl cyclase (Gi pathway) is significantly higher (lower EC₅₀) and demonstrates greater efficacy (% stimulation relative to full agonists) compared to its ability to recruit β-arrestin, measured using assays like Tango or BRET. This imbalance quantifies its G protein bias, with reported bias factors significantly greater than 1 (often 5-25 fold) compared to balanced agonists like DAMGO (MOR) or U50,488H (KOR) [7]. The cyclopropyl moiety is critical for this bias. Ligands lacking this constraint or featuring larger N-substituents tend to display increased β-arrestin recruitment [7]. The molecular mechanism involves the cyclopropyl group fine-tuning the ligand's interaction within the TM5-ECL2 interface. This region undergoes specific conformational changes upon agonist binding, which influence the receptor's intracellular coupling. Stabilizing a conformation where TM6 undergoes a less pronounced outward swing (compared to that induced by β-arrestin-biased agonists) is thought to favor coupling to the Gi protein heterotrimer over β-arrestin [7].
Beyond bias, the dual MOR/KOR agonism offers a liability mitigation strategy. Simultaneous activation of MOR and KOR can produce synergistic analgesia [7]. Crucially, KOR activation counterbalances some MOR-mediated liabilities: preclinical evidence suggests KOR agonists can attenuate MOR-induced respiratory depression without compromising analgesia [7]. Furthermore, while high-efficacy selective KOR agonists often cause dysphoria and aversion, the partial agonism and G protein bias exhibited by (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide analogs at KOR are associated with reduced dysphoric effects, while MOR partial agonism may contribute to reduced abuse potential and respiratory depression compared to full MOR agonists like fentanyl [7].
(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide occupies a distinct niche within the expansive piperidinyl acetamide structural class. This class is characterized by a central piperidine ring connected via an acetamide linker (-NHC(O)CH₂R or -NHC(O)R) to diverse nitrogen substituents (R groups). Piperidinyl acetamides are recognized as privileged scaffolds in CNS drug discovery due to the piperidine nitrogen's ability to serve as a protonatable moiety mimicking the endogenous amine neurotransmitters, facilitating interactions with GPCR orthosteric sites [10].
Figure 1: Structural Evolution within Piperidinyl Acetamide Opioid Ligands Illustrating Key Modifications
Simple N-Alkyl N-Arylalkyl Constrained N-Substituent Target: (R)-N-Cyclopropyl-(e.g., N-Methyl) (e.g., Fentanyl (e.g., Morphinan MP1104) N-(Piperidin-3-yl)acetamide| Analogs) / \ || | / \ |[Piperidine]-N-C(O)CH₃ [Piperidine]-N-C(O)CH₂CH₂Ar [Morphinan]-N-C(O)-R [Piperidine]-N(C₃H₅)-C(O)CH₃(R)-config at C3Low-moderate MOR affinity High MOR affinity, Dual MOR/KOR activity, High Dual MOR/KOR affinity,Limited bias Often β-arrestin recruitment Often β-arrestin bias Pronounced G protein bias,Low metabolic stability Metabolic hotspots Complex synthesis Optimized metabolic stability (cyclopropyl)
This structural progression highlights the rational design leading to (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide, combining the synthetic accessibility and focused pharmacophore of the simple piperidinyl acetamides with the conformational control and optimized receptor interaction profile enabled by the strategically chosen (R)-stereochemistry and cyclopropyl N-substituent [7] [9] [10].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: